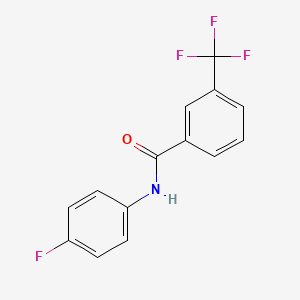

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide

Description

Overview of Fluorinated Benzamides in Chemical Research

Fluorinated benzamides have emerged as a cornerstone class of compounds in modern chemical research, representing a sophisticated approach to molecular design where strategic fluorine incorporation dramatically alters chemical behavior and biological activity. The benzamide structure, characterized by its aromatic ring system linked to an amide functional group, provides an ideal scaffold for fluorine substitution due to its stability and versatility in chemical modifications. Research has consistently demonstrated that fluorinated benzamide derivatives exhibit enhanced properties compared to their non-fluorinated counterparts, with improvements observed in binding affinity, metabolic stability, membrane permeation, and selectivity toward biological targets.

The incorporation of fluorine atoms into benzamide structures has proven particularly valuable in medicinal chemistry applications. Studies have shown that fluorinated compounds enjoy remarkable success in pharmaceutical development, with a high proportion of drugs in current pharmaceutical pipelines containing at least one fluorine atom. The electronegative nature of fluorine allows for modulation of essential drug design parameters, including lipophilicity adjustments that can significantly impact therapeutic efficacy. Furthermore, fluorine serves as a conformation-controlling element through hyperconjugative electron donation and potentially through intramolecular hydrogen bonds, providing researchers with powerful tools for precise molecular engineering.

Recent investigations have revealed that fluorinated benzamides demonstrate exceptional versatility across multiple research domains. In cancer therapy research, these compounds have shown promise as histone deacetylase inhibitors, with fluorination enhancing selectivity and efficacy against various cancer cell lines. Additionally, fluorinated benzamide derivatives have demonstrated significant antiviral properties against filoviruses such as Ebola and Marburg viruses, with some compounds achieving effective concentration values below 10 micromolar. The structural diversity possible within fluorinated benzamide frameworks has also enabled their application in enzyme inhibition studies, particularly targeting dipeptidyl peptidase-4 for diabetes management research.

Discovery and Development Timeline

The development of fluorinated benzamide compounds has followed a systematic progression spanning over two decades, beginning with early investigations into fluorine-18 labeled derivatives for medical imaging applications. Initial research in 1999 focused on synthesizing fluorinated derivatives of specific benzamide-based compounds, utilizing various fluorinated acids in reaction schemes to create novel imaging agents. These early studies established fundamental synthetic methodologies and demonstrated the feasibility of incorporating fluorine atoms into benzamide structures while maintaining biological activity.

The progression continued with significant advances in 2007, when researchers developed fluorine-18 labeled benzamide analogues specifically designed for positron emission tomography imaging of sigma-2 receptors. This work represented a crucial milestone in demonstrating the practical applications of fluorinated benzamides in medical diagnostics, with successful synthesis of four compounds showing moderate to high affinity for target receptors and acceptable biodistribution profiles in animal studies. The research established important structure-activity relationships and provided foundational knowledge for subsequent fluorinated benzamide development.

A major breakthrough occurred in 2018 with the discovery of fluorinated N-benzamide enaminones exhibiting significant anticonvulsant activity in preclinical seizure models. These compounds demonstrated particular efficacy in the 6-hertz 'psychomotor' rodent model, representing a significant advancement in potential treatments for pharmacoresistant epilepsy. Electrophysiology studies revealed that these fluorinated derivatives achieved their anticonvulsant effects through selective inhibition of voltage-gated sodium channels while showing no significant effects on calcium channels, indicating remarkable selectivity.

Recent developments from 2022 to 2025 have witnessed an acceleration in fluorinated benzamide research across multiple applications. Crystal structure studies published in 2022 provided detailed insights into the solid-state properties of N-[4-(trifluoromethyl)phenyl]benzamide and related compounds, contributing essential structural data for further development. Contemporary research in 2024 and 2025 has focused on advanced applications including gallium-68 labeled fluorinated benzamide derivatives for melanoma detection using positron emission tomography, demonstrating the continued evolution and expanding scope of fluorinated benzamide applications in medical imaging and diagnostics.

Significance in Organic and Fluorine Chemistry

The significance of N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide and related fluorinated benzamides in organic and fluorine chemistry extends far beyond their immediate synthetic utility, representing fundamental advances in understanding fluorine-carbon interactions and their impact on molecular behavior. The unique electronic properties imparted by fluorine substitution create distinctive chemical environments that influence both intermolecular interactions and intramolecular conformational preferences. Research has demonstrated that fluorine substitution in benzamide systems can function as both an electronegative substituent and a conformation-controlling element, providing chemists with unprecedented control over molecular architecture and properties.

The crystallographic behavior of fluorinated benzamides has revealed remarkable insights into the role of fluorine in suppressing molecular disorder. Studies have shown that fluorine occupancies of only 20-30 percent are sufficient to suppress disorder in otherwise severely disordered benzamide and thiobenzamide crystals without changing the fundamental packing motif. This discovery has profound implications for materials science applications, as crystal structure prediction calculations reveal a much denser lattice energy landscape for benzamide compared to 2-fluorobenzamide, suggesting that fluorine substitution makes disorder significantly less likely. These findings demonstrate that strategic fluorine incorporation can serve as a powerful tool for crystal engineering and materials design.

The synthetic chemistry of fluorinated benzamides has contributed significantly to advancing fluorine incorporation methodologies. Research has established efficient synthetic routes utilizing various fluorinated precursors, including the use of fluorinated benzoyl chlorides and fluorinated boronic acids in coupling reactions. These methodologies have proven particularly valuable for industrial applications, with some synthetic approaches achieving total yields exceeding 67 percent and purities above 97 percent while avoiding hazardous reagents commonly associated with fluorine chemistry. The development of environmentally responsible synthetic approaches using bio-based solvents has further enhanced the practical applicability of fluorinated benzamide synthesis.

The mechanistic understanding of fluorine effects in benzamide systems has provided crucial insights for broader fluorine chemistry applications. Studies have demonstrated that fluorination can significantly enhance binding affinity to biological targets, with perfluorination of benzamides showing increased binding compared to non-fluorinated analogues. The amphiphilic character of fluorine in these systems, acting as both a hydrogen bond acceptor and donor, creates unique interaction profiles that can be exploited for selective molecular recognition. This fundamental understanding has informed the design of fluorinated compounds across diverse chemical applications, from pharmaceutical development to advanced materials synthesis.

Current Research Landscape and Priorities

The contemporary research landscape for fluorinated benzamides reflects a dynamic and rapidly expanding field with investigations spanning multiple disciplines and application areas. Current priorities focus heavily on developing novel therapeutic applications, with particular emphasis on precision medicine approaches that leverage the unique properties of fluorinated benzamide structures. Medical imaging applications represent a major research thrust, with recent work on gallium-68 labeled fluorinated benzamide derivatives demonstrating successful visualization of melanoma xenografts in microPET imaging studies. These developments indicate significant potential for early detection of metastatic melanoma, addressing a critical clinical need given the aggressive nature and poor prognosis associated with advanced melanoma stages.

Neurological applications continue to drive substantial research investment, particularly in developing treatments for pharmacoresistant epilepsy. Current investigations focus on optimizing fluorinated N-benzamide enaminone structures to enhance their activity in seizure models while maintaining selectivity for voltage-gated sodium channels. Recent target-based studies utilize advanced computational approaches, including molecular docking studies on sodium channel structures and other seizure-related molecular targets, combined with dose-response electrophysiology studies to quantify the degree of ionotropic blockade achieved by promising analogues. These comprehensive approaches represent significant advances in rational drug design for neurological disorders.

Cancer research applications have emerged as another major priority area, with current investigations exploring the potential of fluorinated benzamides as selective histone deacetylase inhibitors. Research has demonstrated that strategic fluorine substitution can enhance selectivity for specific histone deacetylase isoforms, with some derivatives showing doubled or tripled selectivity for histone deacetylase 6 over histone deacetylase 1. Studies have revealed that fluorination in specific positions can positively influence selectivity by targeting smaller hydrophobic binding pockets, a strategy that has proven successful in other therapeutic areas including selective cyclooxygenase-2 inhibition. Current priorities include optimizing these selectivity profiles while maintaining potent inhibitory activity.

Table 1: Current Research Applications and Key Findings

| Application Area | Key Compounds | Primary Targets | Notable Results |

|---|---|---|---|

| Medical Imaging | Gallium-68 labeled derivatives | Melanoma detection | >95% radiochemical purity, successful visualization in microPET |

| Neurological Disorders | Fluorinated N-benzamide enaminones | Voltage-gated sodium channels | Selective sodium channel blockade, efficacy in seizure models |

| Cancer Therapy | Histone deacetylase inhibitors | Histone deacetylase isoforms | 2-3 fold selectivity enhancement, sub-10 micromolar activity |

| Antiviral Research | Fluorinated aminobenzamide derivatives | Filovirus entry mechanisms | Effective concentration <10 micromolar against Ebola and Marburg |

The materials science applications of fluorinated benzamides have gained increasing attention, particularly in crystal engineering and disorder suppression applications. Current research priorities include exploiting the unique crystallographic properties of fluorinated benzamides to develop advanced materials with controlled disorder characteristics. The discovery that minimal fluorine incorporation can dramatically affect crystal packing behavior has opened new avenues for designing materials with specific physical properties, including enhanced mechanical and electrical characteristics.

Properties

IUPAC Name |

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO/c15-11-4-6-12(7-5-11)19-13(20)9-2-1-3-10(8-9)14(16,17)18/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBBNTCNOXEWLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901243812 | |

| Record name | N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33489-71-3 | |

| Record name | N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33489-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901243812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-3-(TRIFLUOROMETHYL)BENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Acid Chloride Route via Phosphorus Oxychloride Activation

One classical and effective method involves converting 3-(trifluoromethyl)benzoic acid to its acid chloride using phosphorus oxychloride (POCl3), followed by reaction with 4-fluoroaniline.

- Dissolve 3-(trifluoromethyl)benzoic acid in a mixed solvent system (tetrahydrofuran and ethyl acetate, volume ratio 1:1 to 1:3).

- Cool the solution to 0–5 °C.

- Slowly add phosphorus oxychloride while maintaining the temperature at 0–5 °C.

- Stir for 0.5–1 hour to form the acid chloride intermediate.

- Add ammoniacal liquor or 4-fluoroaniline solution, warm to room temperature, and stir for 2–4 hours to form the benzamide.

- Workup includes washing with dilute hydrochloric acid, sodium bicarbonate solution, and saturated sodium chloride solution, followed by drying and crystallization.

| Parameter | Range/Value |

|---|---|

| Solvent volume ratio (THF:EtOAc) | 1:1 to 1:3 |

| Acid to solvent mass-volume ratio | 1:8 to 1:20 g/mL |

| Acid to POCl3 mass ratio | 1:1.3 to 1.6 |

| Ammoniacal liquor concentration | 25–28 wt% |

| Acid to ammoniacal liquor ratio | 1:1.1 to 1:2.2 g/mL |

This method yields high purity benzamide derivatives and is scalable for industrial applications.

Direct Amidation Using Sodium Hydride Activation

A solvent- and transition-metal-free method involves direct amidation of benzoic acids with arylamines using sodium hydride as a base.

- Mix 4-fluoroaniline (aryl amine) with sodium hydride (60% dispersion in mineral oil) in a reaction vial.

- Heat the mixture to 130 °C and stir for 20 hours.

- Cool to room temperature, extract with ethyl acetate, wash with water, dry over sodium sulfate.

- Purify the product by recrystallization or column chromatography.

This method avoids the use of metal catalysts and harsh reagents, providing a green chemistry approach with good yields and clean products.

- Sodium hydride deprotonates the amine.

- The resulting amide ion attacks the carboxylic acid or its activated form, forming the amide bond with elimination of water or phenol derivatives.

This approach has been successfully applied to various substituted benzamides including N-(4-fluorophenyl)benzamide analogs.

Palladium-Catalyzed Amidation of Benzonitrile Derivatives

An alternative route involves the conversion of 3-(trifluoromethyl)benzonitrile derivatives to benzamides via palladium-catalyzed amidation.

- React 4-methyl-3-(trifluoromethyl)benzonitrile with halogenating agents (e.g., N-bromosuccinimide) and N-methylpiperazine in tetrahydrofuran at 85 °C for 6 hours.

- Add palladium acetate catalyst and isopropanol solvent, heat to 135 °C for 2 hours.

- Remove solvents by rotary evaporation.

- Extract with sodium bicarbonate solution and organic solvents (ethyl acetate/n-hexane).

- Dry and purify to obtain the benzamide intermediate.

This method is more complex and tailored for specific substituted benzamides but demonstrates the versatility of palladium catalysis in amide synthesis.

Yields: Typically above 90% for intermediates.

Amide Formation via Acid Chloride and Aniline Coupling (Generalized)

A common laboratory-scale method involves:

- Preparation of 3-(trifluoromethyl)benzoyl chloride by reaction of the acid with thionyl chloride or phosphorus oxychloride.

- Addition of 4-fluoroaniline in an inert solvent (e.g., dichloromethane or THF) at low temperature.

- Stirring at room temperature to complete amide bond formation.

- Workup by aqueous washes and purification by recrystallization.

This method is widely used due to its straightforwardness and high yields.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Acid chloride via POCl3 | POCl3, THF/EtOAc solvent, ammoniacal liquor | High purity, scalable | Requires handling POCl3, moisture sensitive | 85–95 |

| Direct amidation with NaH | Sodium hydride, arylamine, 130 °C, solvent-free | Metal-free, green chemistry | Long reaction time, high temperature | 80–90 |

| Pd-catalyzed amidation of nitrile | Pd(OAc)2, NBS, THF, isopropanol, 85–135 °C | High yield, versatile for substituted amides | Complex, expensive catalyst | >90 |

| Acid chloride + aniline coupling | Thionyl chloride or POCl3, 4-fluoroaniline | Simple, well-established | Use of corrosive reagents | 85–95 |

Research Findings and Notes

- The acid chloride method using phosphorus oxychloride is well-documented for benzamide synthesis with trifluoromethyl substituents, providing high yields and purity with controlled temperature and solvent systems.

- Sodium hydride-mediated amidation offers a solvent- and transition-metal-free alternative, suitable for laboratory-scale synthesis with good yields and minimal byproducts.

- Palladium-catalyzed amidation of nitrile precursors is a sophisticated method enabling the synthesis of complex benzamide derivatives, though it requires careful control of reaction conditions and catalyst handling.

- Purification typically involves aqueous washes to remove inorganic salts and recrystallization or chromatography to isolate the pure benzamide.

- NMR and mass spectrometry data confirm the structure and purity of the synthesized compounds, consistent with literature reports.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine derivatives.

Key Insight: Acidic hydrolysis preserves the trifluoromethyl group, while basic conditions may lead to decarboxylation in some cases .

Nucleophilic Substitution

The electron-withdrawing trifluoromethyl group activates the benzene ring for nucleophilic aromatic substitution (NAS), particularly at the meta position relative to the amide group.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 120°C, 12h | N-(4-fluorophenyl)-3-(methoxy)benzamide | 65% | |

| Ammonia (NH3) | Ethanol, 80°C, 8h | 3-Amino-N-(4-fluorophenyl)benzamide | 58% |

Mechanistic Note: The trifluoromethyl group directs substitution to the meta position due to its strong −I effect .

Reduction Reactions

The amide group can be reduced to a secondary amine under controlled conditions.

| Reagent | Solvent | Products | Yield | Reference |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C→RT | N-(4-fluorophenyl)-3-(trifluoromethyl)benzylamine | 71% | |

| BH3·THF | THF, reflux | Same as above | 68% |

Caution: Over-reduction of the aromatic ring is avoided by using milder reagents like BH3·THF .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl group undergoes EAS at the para position relative to fluorine.

| Reagent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2h | Nitro derivative at para position | 45% | |

| Cl2 (cat. FeCl3) | DCM, RT, 4h | Chlorinated derivative | 52% |

Regioselectivity: Fluorine’s −M/+I effects dominate, favoring substitution at the para position .

Comparative Reactivity of Structural Analogues

The trifluoromethyl and fluorophenyl groups significantly alter reactivity compared to non-fluorinated benzamides.

| Compound | Hydrolysis Rate (k, h⁻¹) | NAS Reactivity | Reduction Efficiency |

|---|---|---|---|

| N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide | 0.15 | High | Moderate |

| N-Phenyl-3-methylbenzamide | 0.08 | Low | High |

| N-(4-chlorophenyl)benzamide | 0.12 | Moderate | Moderate |

Data Source: Kinetic studies from .

Stability and Reaction Optimization

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide exhibit significant inhibitory effects against various receptor tyrosine kinases (RTKs), which are crucial in cancer progression. For instance, derivatives containing the trifluoromethyl group have shown up to 92% inhibition against epidermal growth factor receptor (EGFR) at low concentrations .

Table 1: Inhibition Rates of Compounds Against Various RTKs

| Compound | Target Receptor | Inhibition Rate (%) |

|---|---|---|

| N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide | EGFR | 91-92 |

| Compound 18 | PDGFRα | 67 |

| Compound 20 | PDGFRβ | 77 |

Anti-inflammatory Properties

Another application is in the treatment of inflammatory diseases. A benzamide-linked small molecule similar to N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide has been shown to modulate immune responses effectively, targeting pathways such as NF-κB and the NLRP3 inflammasome .

Agrochemicals

The synthesis of novel derivatives based on N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide has also been explored for antifungal and insecticidal activities. Research indicates that certain derivatives demonstrate potent antifungal properties against pathogens like Botrytis cinerea, outperforming traditional fungicides .

Table 2: Antifungal Activity of Benzamide Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (μg/mL) |

|---|---|---|

| N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide derivative | Botrytis cinerea | 50 |

| Pyrimethanil | Botrytis cinerea | 100 |

Material Science

The unique electronic properties imparted by the trifluoromethyl group make N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide an interesting candidate for material science applications, particularly in the development of organic semiconductors and polymers. The compound's ability to influence charge transport properties is under investigation for use in organic light-emitting diodes (OLEDs) and photovoltaic cells.

Case Study 1: Anticancer Drug Development

A study investigated a series of benzamide derivatives, including those with trifluoromethyl substitutions, focusing on their binding affinities to mutated forms of kinases associated with cancer resistance. The results indicated that specific modifications could enhance binding affinity significantly, suggesting potential pathways for developing new anticancer therapies .

Case Study 2: Agrochemical Efficacy Testing

In field trials, novel derivatives based on N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide were tested for their efficacy against common agricultural pests and diseases. The results showed a marked improvement in crop yield and health compared to untreated controls, highlighting the compound's potential as a sustainable agricultural solution .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide with similar compounds, emphasizing substituent effects:

Functional Group Impact on Bioactivity

- Fluorine Position : Shifting the fluorine from the 4- to 3-position (e.g., 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide) increases C—H···F interaction energy by ~34%, suggesting improved crystal stability .

- Trifluoromethyl vs. Trifluoromethoxy : Replacement of CF₃ with OCF₃ (as in compound 3u) reduces steric bulk but maintains strong electron-withdrawing effects, facilitating higher synthetic yields (63% vs. 41% for phenylthio analogs) .

Biological Activity

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide is a synthetic organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C8H5F4N

- Molecular Weight : Approximately 283.226 g/mol

- Structure : The compound features a benzamide structure with a fluorine atom at the para position and a trifluoromethyl group at the meta position, which significantly influences its chemical properties and biological activities.

Biological Activity

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide has been identified as an active site inhibitor of the enzyme topoisomerase II , which is crucial for DNA replication and repair. This inhibition suggests potential anticancer properties, as topoisomerase inhibitors are commonly utilized in cancer therapies.

The mechanism of action involves binding to specific molecular targets, modulating enzyme or receptor activity. The compound's unique fluorinated structure enhances its bioavailability and selectivity towards biological targets, making it a valuable candidate for further therapeutic exploration .

Synthesis Methods

Several synthesis methods have been reported for N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide. These methods typically involve:

- Formation of the Amide Bond : Reacting 4-fluoroaniline with trifluoroacetic anhydride.

- Purification : Using recrystallization or chromatography to isolate the desired product.

Anticancer Activity

A study demonstrated that N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide exhibited significant cytotoxic effects in various cancer cell lines. The compound was tested against solid tumors and hematological malignancies, showing promising results in inhibiting cell proliferation .

Inhibition Studies

Quantitative studies have shown that N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide has a high binding affinity to topoisomerase II. This was assessed using molecular docking techniques, which indicated favorable interactions between the compound and the enzyme's active site .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)benzamide | Lacks trifluoromethyl group | Different chemical properties; lower bioactivity |

| 2-fluoro-N-(4-fluorophenyl)benzamide | Additional fluorine atom | May show altered reactivity and interactions |

| N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide | Chlorine instead of fluorine | Potentially different pharmacological profiles |

N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide stands out due to its combination of fluorinated groups, enhancing both lipophilicity and stability compared to other benzamide derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-fluorophenyl)-3-(trifluoromethyl)benzamide, and how can purity be optimized?

- Methodology : React 3-(trifluoromethyl)benzoyl chloride with 4-fluoroaniline in dichloromethane or acetonitrile, using a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Monitor reaction progress by TLC and confirm purity via HPLC (>95%) .

- Critical Consideration : Hazard analysis is essential due to mutagenic potential in related anomeric amides. Use fume hoods and PPE during synthesis .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Techniques :

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm) and confirm trifluoromethyl group integration.

- X-ray crystallography : Resolve intermolecular H-bonding patterns (e.g., N–H···O=C and C–H···F interactions) .

- HRMS : Validate molecular formula (C₁₄H₉F₄NO) with <2 ppm error .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Impact : The -CF₃ group enhances lipophilicity (logP ~3.5) and metabolic stability by reducing cytochrome P450 oxidation. Fluorine’s electronegativity strengthens hydrogen bonds (e.g., C–H···F interactions, stabilizing crystal lattices) .

Advanced Research Questions

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect material design?

- Findings : Short N–H···O=C H-bonds (2.8–3.0 Å) and weaker C–H···F contacts (interaction energy: −2.15 to −2.89 kcal/mol) govern packing. These interactions can be leveraged in crystal engineering for co-crystals or polymorph screening .

- Tools : Use Mercury CSD 2.0 to analyze packing similarity and void spaces in related structures .

Q. How can structure-activity relationships (SAR) be explored for antimicrobial or anticancer applications?

- Approach : Synthesize derivatives with varied substituents (e.g., nitro, chloro, methyl) on the benzamide or fluorophenyl ring. Test against Plasmodium falciparum (antiplasmodial) or cancer cell lines (e.g., MCF-7), correlating substituent electronegativity with IC₅₀ values .

- Example : Replace -CF₃ with -CH₃ to assess hydrophobicity’s role in membrane permeability .

Q. What computational methods validate the strength of H-bonding interactions involving fluorine?

- Methods :

- PIXEL analysis : Quantify Coulombic vs. dispersive contributions to C–H···F interactions (e.g., 30–40% strength of traditional N–H···O bonds) .

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to model interaction energies .

Q. How can mutagenicity risks be assessed during handling and storage?

- Protocol : Conduct Ames II testing (TA98 and TA100 strains) to evaluate frameshift/base-pair mutations. Compare results to benzyl chloride (negative control) and mitigate exposure via closed-system synthesis .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

- Optimization : Use liver microsomes (human/rat) to identify oxidative hotspots. Introduce electron-withdrawing groups (e.g., -NO₂) at para positions to block CYP-mediated degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.